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Compound of Interest

5-Chloro-2-ethoxyphenylboronic
Compound Name:

acid
CAS No.: 352534-86-2
Cat. No.: B1588029

Get Quote

Executive Summary & Compound Identity

5-Chloro-2-ethoxyphenylboronic acid is a critical arylboronate scaffold used primarily in
Suzuki-Miyaura cross-coupling reactions to introduce the 5-chloro-2-ethoxyphenyl moiety into
biaryl drug candidates.[1] Its structural integrity is defined by the specific para relationship
between the chloro and ethoxy substituents, with the boronic acid positioned ortho to the
ethoxy group.
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Attribute Specification

IUPAC Name (5-Chloro-2-ethoxyphenyl)boronic acid
CAS Registry Number 352534-86-2

Molecular Formula CsH10BClOs3

Molecular Weight 200.43 g/mol

Appearance White to off-white crystalline powder
Melting Point 122-124 °C (Lit.)[1][2]

Soluble in DMSO, Methanol, Ethanol; Sparingly

Solubility
soluble in water

Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral impurities. This
compound is typically synthesized via lithium-halogen exchange or Grignard formation from 2-
bromo-4-chlorophenetole, followed by boronation.

Common Impurities:
» Protodeboronation Product: 4-Chlorophenetole (creates extra aromatic signals).
e Boroxine Trimer: Dehydration product (common in MS and solid-state IR).

e Homocoupling Byproducts: 2,2'-Diethoxy-5,5'-dichlorobiphenyl.
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Figure 1: Synthetic pathway and potential degradation to boroxine anhydride.

NMR Spectroscopy Data

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chemimpex.com/fr/products/40195
https://www.keyorganics.net/app/uploads/sds/PS-9771_SDS.pdf
https://www.benchchem.com/product/b1588029/docs?utm_src=pdf-body-img#comprehensive-characterization-guide-5-chloro-2-ethoxyphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The nuclear magnetic resonance (NMR) data provided below is standardized for DMSO-ds.

This solvent is preferred over CDClIs because it stabilizes the boronic acid monomer via

hydrogen bonding, preventing the formation of boroxine anhydrides which complicate spectral

interpretation.

'H NMR (400 MHz, DMSO-ds)

The spectrum is characterized by a distinct AMX spin system in the aromatic region and the

ethyl group signals.
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Critical Interpretation Notes:

© 2026 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e H6 vs. H3: H6 is significantly deshielded (downfield) due to the proximity of the electron-
deficient boron atom and the inductive effect of the chlorine. H3 is shielded (upfield) by the
strong mesomeric donation of the ortho-ethoxy group.

e Solvent Peak: Residual DMSO-ds appears at 2.50 ppm; Water at ~3.33 ppm.

13C NMR (100 MHz, DMSO-ds)

e Aromatic Carbons: ~158.5 (C-0), ~134.0 (C-CI), ~131.5 (C-6), ~130.0 (C-4), ~124.5 (C-1,
Broad/Weak due to Boron), ~113.5 (C-3).

o Aliphatic Carbons: ~64.2 (-OCH3z-), ~14.6 (-CHs3).

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" identity check. The presence of both O-H and
B-O stretches is diagnostic.
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Wavenumber (cm~1)  Vibration Mode Functional Group Diagnostic Value

Confirms "Acid" form
3200-3450 O-H Stretch (Broad) Boronic Acid (vs. Ester). Broadness

indicates H-bonding.

o Weak signals typical
3050-3080 C-H Stretch Aromatic Ring
of arenes.

Distinct aliphatic
2980, 2870 C-H Stretch Alkyl (Ethyl) signals from the

ethoxy tail.

o Skeletal vibrations of
1600, 1475 C=C Stretch Aromatic Ring _
the benzene ring.

Strong, characteristic
1340-1380 B-O Stretch C-B-O Bond band for boronic

acids.

Strong antisymmetric

1230-1250 C-O Stretch Aryl Ether
stretch of Ar-O-C.

Fingerprint region
800-850 C-CI Stretch Aryl Chloride confirmation of
chlorination.

Mass Spectrometry (MS)

Boronic acids are challenging in MS due to their tendency to dehydrate or form esters with
solvents (e.g., methanol).

« lonization Mode: Electrospray lonization (ESI), Negative Mode [M-H]~ is preferred.
e Molecular lon:
o Expected [M-H]:m/z 199.0 (for 3>Cl, 1B).

e Isotope Pattern:
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o The interplay of Chlorine (3*CI/37Cl = 3:[3]1) and Boron (1°B/11B = 1:4) creates a unique
cluster.

o Base Peak (M): 100% (3>Cl, 11B)
o M-1: ~25% (35Cl, 1°B)
o M+2: ~33% (3’Cl, 1B)

e GC-MS Note: Direct injection often leads to thermal dehydration. The spectrum will typically
show the boroxine (trimer) peak or the dehydrated monomer. Derivatization with pinacol is
recommended for accurate GC-MS quantitation.

Experimental Protocol: Purity Analysis

To validate the quality of a batch for drug development use, follow this self-validating protocol.
Step 1: Sample Preparation
e Dissolve 10 mg of 5-Chloro-2-ethoxyphenylboronic acid in 0.6 mL of DMSO-ds.

e Note: Do not use CDCIs unless the sample is strictly dry; moisture in CDCls causes line
broadening of the boronic acid protons.

Step 2: Acquisition
e Run *H NMR (minimum 16 scans).

e Run °F NMR (if available) to rule out fluorinated impurities from cross-contamination in
shared synthesis hoods.

Step 3: Integration Check
o Calibrate the -CHs triplet at 1.32 ppm to Integral = 3.00.
» Verify the aromatic region integrates to exactly 3.00 (1:1:1 ratio).

o Pass Criteria: No extra doublets in the 6.8—7.6 ppm region (indicates isomeric impurities like
the 4-chloro isomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

2. keyorganics.net [keyorganics.net]

3. US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol -
Google Patents [patents.google.com]

4. (5-chloro-2-ethoxyphenyl)boronic acid352534-86-2,Purity95+% _ ACTIVATE [molbase.com]

5. 5-Chloro-2-ethoxyphenylboronic Acid | 352534-86-2 | TClI AMERICA [tcichemicals.com]

6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Comprehensive Characterization Guide: 5-Chloro-2-
ethoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1588029/docs#comprehensive-characterization-
guide-5-chloro-2-ethoxyphenylboronic-acid]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1588029/docs?utm_src=pdf-body#comprehensive-characterization-guide-5-chloro-2-ethoxyphenylboronic-acid
https://www.chemimpex.com/fr/products/40195
https://www.molbase.com/supplier/789502-product-4496825-9487924.html
https://www.tcichemicals.com/US/en/p/C3210
https://www.benchchem.com/product/b1588029/docs?utm_src=pdf-body#comprehensive-characterization-guide-5-chloro-2-ethoxyphenylboronic-acid
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.benchchem.com/product/b1588029?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemimpex.com/fr/products/40195
https://www.keyorganics.net/app/uploads/sds/PS-9771_SDS.pdf
https://patents.google.com/patent/US4284828A/en
https://patents.google.com/patent/US4284828A/en
https://www.molbase.com/supplier/789502-product-4496825-9487924.html
https://www.tcichemicals.com/US/en/p/C3210
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.benchchem.com/product/b1588029/docs#comprehensive-characterization-guide-5-chloro-2-ethoxyphenylboronic-acid
https://www.benchchem.com/product/b1588029/docs#comprehensive-characterization-guide-5-chloro-2-ethoxyphenylboronic-acid
https://www.benchchem.com/product/b1588029/docs#comprehensive-characterization-guide-5-chloro-2-ethoxyphenylboronic-acid
https://www.benchchem.com/product/b1588029/docs#comprehensive-characterization-guide-5-chloro-2-ethoxyphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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